![molecular formula C23H25N3OS B2983507 N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-43-1](/img/structure/B2983507.png)
N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as pyrrolopyrazines, which are polycyclic aromatic compounds containing a pyrrolo[1,2-a]pyrazine ring .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrrolopyrazine core, which is a bicyclic compound consisting of a pyrrole ring fused to a pyrazine ring . This core can be functionalized with various groups to give rise to a wide range of compounds with different properties.Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the functional groups present in the molecule. For instance, if there are reactive sites such as carboxylic acids, amines, or halides present, they could undergo a variety of reactions including condensation, substitution, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups present can influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Compounds with similar structures have been synthesized through various chemical reactions, such as ketene-imine cycloadditions (Staudinger reaction) and Ph3P–I2-mediated dehydrative condensation . These methods could potentially be applied to synthesize the compound .
Biological Potential of Indole Derivatives
Indole derivatives, which share some structural similarities with pyrrolopyrazine compounds, have been studied for their anti-HIV activity and other biological effects . This suggests that the compound might also have potential biological applications.
Pyrrolopyrazine Derivatives
Pyrrolopyrazine is known as a biologically active scaffold containing pyrrole and pyrazine rings, which are employed in pharmaceuticals and bioactive molecules . This indicates that your compound could also be used in similar applications.
Future Directions
properties
IUPAC Name |
N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-2-27-20-12-10-19(11-13-20)22-21-9-6-14-25(21)15-16-26(22)23(28)24-17-18-7-4-3-5-8-18/h3-14,22H,2,15-17H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBBXTORJSSLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide |
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